molecular formula C10H21B B1284251 1-Bromodecane-d21 CAS No. 98195-39-2

1-Bromodecane-d21

Cat. No. B1284251
CAS RN: 98195-39-2
M. Wt: 242.31 g/mol
InChI Key: MYMSJFSOOQERIO-SLBGAMDCSA-N
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Description

1-Bromodecane-d21 is a brominated alkane that is used in various chemical syntheses. While the provided papers do not directly discuss 1-Bromodecane-d21, they do provide insights into the synthesis, structure, and reactivity of related brominated compounds, which can be extrapolated to understand the properties and potential uses of 1-Bromodecane-d21.

Synthesis Analysis

The synthesis of brominated alkanes can be achieved through different methods. For instance, 1-Bromododecane was synthesized from n-dodecyl alcohol using hydrobromic acid as a raw material in the presence of concentrated sulfuric acid, achieving a high yield and purity . Another method involved potassium bromide and concentrated sulfuric acid as catalysts, also resulting in a high yield . These methods suggest that 1-Bromodecane-d21 could potentially be synthesized using similar techniques, with adjustments for the deuterated variant.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and varies depending on the specific compound. For example, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was determined to be monoclinic with specific dimensions, indicating a planar structure for the central eight atoms . Although this structure is not directly related to 1-Bromodecane-d21, it provides a general idea of how bromine can influence the molecular geometry of organic compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite diverse. For instance, 1-Bromododecane synthesized using hydrobromic acid had a high purity and was characterized by IR and index of refraction . The crystal and molecular structure of another brominated compound, 2-Bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12–18,11]tetradecan-3-one, was determined, providing insights into its stereochemistry . These studies suggest that 1-Bromodecane-d21 would likely have distinct physical and chemical properties that could be characterized using similar techniques.

Scientific Research Applications

1. Biodegradation and Detoxification of Bromocompounds

A study by Vatsal et al. (2016) explored the use of 1-bromodecane as a reference compound to enhance the production of dehalogenase in Yarrowia lipolytica NCIM 3589. This yeast is known for its ability to degrade and detoxify bromocompounds, which are persistent in the environment due to industrial applications. The study found that by optimizing culture conditions, the dehalogenase involved was remarkably enhanced, thereby generalizing the applicability of this approach for biotechnological applications (Vatsal et al., 2016).

2. Study of Skin Sensitization Activity

In research by Siegel et al. (2009), 1-bromoalkanes, including 1-bromodecane, were used to evaluate contact allergen potency and chemical structural-allergenic activity relationships. The study utilized the murine local lymph node assay (LLNA) to assess the sensitization activity, highlighting the importance of chemical-physical factors like volatility and vehicle effects in understanding the allergenic potency of 1-bromoalkanes (Siegel et al., 2009).

3. Synthesis and Characterization

Research by Heng (2007) focused on the synthesis of 1-bromododecane using potassium bromide and concentrated sulfuric acid, showing high yield and purity. This synthesis approach is significant for producing high-quality 1-bromodecane for various applications (Heng, 2007).

4. Viscosity and Physical Properties

Ryshkova et al. (2020) provided new experimental data for the viscosity of 1-bromodecane across a range of temperatures. Their findings showed that the viscosity of 1-bromodecane satisfies the Bingham-Coombs model based on the free volume approach, revealing quantitative connections between excluded volume, van der Waals volume, and packing fraction (Ryshkova et al., 2020).

Safety And Hazards

1-Bromodecane-d21 is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . Proper protective measures should be taken while handling this chemical, including using it only in a well-ventilated area and wearing appropriate protective clothing and eye/face protection .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-SLBGAMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584460
Record name 1-Bromo(~2~H_21_)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromodecane-d21

CAS RN

98195-39-2
Record name Decane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-d21, 10-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98195-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo(~2~H_21_)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Nemoto1a, M Kofu1b, M Nagao, K Ohishi, S Takata…
Number of citations: 0

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